2-[(2-fluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
The compound 2-[(2-fluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic molecule featuring a complex polycyclic framework. Its structure includes:
- A [1,2,4]triazolo[4,3-b]pyridazine moiety, known for its role in modulating biological activity (e.g., kinase inhibition or receptor antagonism) .
- An octahydropyrrolo[3,4-c]pyrrole core, a bicyclic system that enhances conformational rigidity and influences binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
6-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c19-16-4-2-1-3-13(16)11-28(26,27)24-9-14-7-23(8-15(14)10-24)18-6-5-17-21-20-12-25(17)22-18/h1-6,12,14-15H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGGCDTIUIBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)S(=O)(=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-fluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Fluorophenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Methanesulfonyl Moiety : Known for enhancing solubility and stability.
- Triazolo-Pyridazine Framework : Implicated in various biological activities due to its heterocyclic nature.
- Octahydropyrrolo Structure : Suggests potential for neuroactive properties.
Molecular Formula
The molecular formula is with a molecular weight of approximately 394.48 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole and triazole compounds exhibit significant anticancer activity. For example:
- Cytotoxicity Assays : Compounds similar to the target compound have shown effectiveness against various cancer cell lines including HepG2 (liver cancer) and EACC (esophageal cancer) using assays such as MTT and resazurin assays. The cytotoxic effects are often attributed to the induction of apoptosis via caspase activation pathways .
Antimicrobial Activity
Research has demonstrated that pyrrole derivatives possess antimicrobial properties:
- Inhibition Studies : Compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-containing compounds has been explored:
- Pro-inflammatory Cytokine Inhibition : Several studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
The biological activity of this compound is believed to involve:
- Receptor Binding : Interaction with specific receptors such as GABA-A or COX enzymes may mediate its effects on cellular pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression or inflammation.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several triazole-pyridazine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity profiles .
- Antimicrobial Evaluation : Another research effort focused on synthesizing octahydropyrrolo derivatives. These derivatives were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at micromolar concentrations .
Data Summary
| Activity Type | Test Methodology | Key Findings |
|---|---|---|
| Anticancer | MTT Assay | Induced apoptosis in HepG2 cells |
| Antimicrobial | Disk Diffusion Method | Inhibited growth of S. aureus |
| Anti-inflammatory | Cytokine Assay | Reduced IL-6 levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the evidence, focusing on structural features, synthetic pathways, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine vs. Methoxy Substitutents : The target compound’s 2-fluorophenyl group may enhance lipophilicity and metabolic resistance compared to methoxy-substituted analogs (e.g., compounds 6 and 7) .
Core Rigidity : The octahydropyrrolo[3,4-c]pyrrole system likely imposes greater conformational restraint than the partially saturated cores in , possibly improving target selectivity.
Synthetic Accessibility: Analogous compounds (e.g., ) were synthesized via cyclization reactions (e.g., using monochloroacetic acid or isothiocyanates), suggesting feasible routes for the target compound’s preparation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
